4-Iodophenol

描述

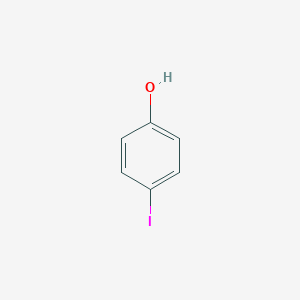

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMDINRNYYEDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052186 | |

| Record name | 4-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or reddish solid; [Merck Index] Light beige crystalline solid; [Alfa Aesar MSDS] | |

| Record name | p-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00616 [mmHg] | |

| Record name | p-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-38-5 | |

| Record name | 4-Iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Iodophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Iodophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-IODOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-IODOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH194BAK0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4 Iodophenol and Its Derivatives

Traditional and Classical Synthesis Routes

Traditional methods for preparing 4-iodophenol often involve transformations of readily available precursors through established organic reactions.

One of the classical routes for synthesizing this compound involves the diazotization of 4-aminophenol (B1666318), followed by a substitution reaction wikipedia.orgacs.orgnbinno.comchemicalbook.comchemicalbook.inchembk.com. This method typically proceeds by converting the amino group of 4-aminophenol into a diazonium salt, which is then reacted with an iodide source to introduce the iodine substituent.

A detailed procedure involves cooling a mixed solution of 4-aminophenol, water, and sulfuric acid to 0°C chembk.com. A solution of sodium nitrite (B80452) is then added dropwise over approximately one hour with stirring to form the diazonium salt chembk.comgoogle.com. After 20 minutes of continued stirring, concentrated phosphoric acid is added google.com. The resulting diazonium salt solution is subsequently introduced slowly into a cold potassium iodide solution containing copper powder chembk.comgoogle.com. The reaction mixture is stirred at 75-80°C until no further nitrogen gas is released, indicating the completion of the diazonium salt decomposition and iodine substitution chembk.comgoogle.com. Following the reaction, the mixture is cooled to room temperature, and the product is extracted using an organic solvent such as chloroform (B151607) chembk.com. The organic extract is then washed sequentially with a reducing solution and a salt solution google.com. The obtained solution undergoes reduced pressure distillation, with the fraction collected between 120-135°C, and the distillate is recrystallized from methyl ether to yield this compound google.com.

An alternative traditional synthesis mentioned involves the reaction of salicylic (B10762653) acid with iodine, followed by decarboxylation wikipedia.orgacs.org.

The direct iodination of phenol (B47542) in alkaline solutions represents another classical approach, leveraging the activating effect of the hydroxyl group on the aromatic ring manac-inc.co.jp. Phenols are highly activated aromatic compounds, and their iodination with elemental iodine often requires the in situ generation of a more active iodinating species due to the potential for oxidative decomposition with elemental iodine manac-inc.co.jp.

Common methods involve dissolving phenol in dilute aqueous solutions of bases such as sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), sodium acetate (B1210297) (NaOCOCH₃), ammonia (B1221849) water, or ethylenediamine (B42938) aqueous solution manac-inc.co.jp. In these basic conditions, hypoiodous acid (HOI) is generated in situ from elemental iodine (I₂ + H₂O ⇌ HOI + H⁺ + I⁻), which acts as the active iodinating agent manac-inc.co.jp. Another known method utilizes a morpholine-iodine complex as an iodinating agent under similar mild basic conditions manac-inc.co.jp.

Kinetic studies indicate that at pH values between 8.6 and 10, the iodination reaction is base-catalyzed, and the iodinating species is readily available, leading to enhanced reactivity niscpr.res.in. The reaction rate in alkaline medium at pH 11.7 (in the range of 0.001 to 0.005 M alkali concentration) is independent of the alkali concentration niscpr.res.in. However, at higher alkali concentrations, the reaction ceases, as the alkali becomes sufficient to react entirely with iodine, preventing the formation of the active iodinating species niscpr.res.in. The iodination mechanism in these conditions involves the attack of molecular iodine upon the phenoxide anion niscpr.res.in.

Modern and Advanced Synthetic Approaches

Modern synthetic strategies for this compound aim for improved regioselectivity, efficiency, and milder reaction conditions, often employing catalytic systems or specific precursors.

Direct para-iodination of phenols is a desirable synthetic pathway for this compound due to its efficiency and atom economy. Phenols, being sufficiently activated aromatic substrates, readily undergo electrophilic aromatic substitution reactions with iodine commonorganicchemistry.com. While various reagents can be employed for the iodination of phenols, achieving high para-selectivity for monoiodination can be challenging, as some conditions may lead to ortho- or poly-iodination nih.govscielo.br.

Despite these challenges, the iodination of phenol with different reagents has been extensively investigated, and it typically results in good yields with para-selectivity nih.gov. For instance, a simple and selective reaction for preparing iodophenols has been developed using iodine and hydrogen peroxide in water, yielding very good results under relatively mild conditions, including the use of water as a solvent scielo.br. This approach has shown selectivity for monoiodination of phenol, predominantly yielding 2-iodophenol (B132878) and 2,6-diiodophenol, with this compound not being produced, but 2,4,6-triiodophenol (B146134) in trace amounts with excess iodine scielo.br. However, the general principle of direct iodination of activated phenols remains a cornerstone for synthesizing iodoarenes nih.gov.

The synthesis of this compound from 4-iodophenylboronic acid represents a modern approach that leverages the versatility of organoboron compounds in organic synthesis. Boronic acids, including 4-iodophenylboronic acid, can be converted to phenols through oxidative deboronation reactions. A general procedure for converting phenylboronic acid to phenol involves charging the boronic acid (e.g., 1 mmol) into a flask, followed by the addition of hydrogen peroxide (1.6 mL H₂O₂) and ethanol (B145695) (1 mL EtOH) with stirring chemicalbook.com. The reaction mixture is typically stirred for a short period, such as 1 minute, before being quenched with water chemicalbook.com. The aqueous layer is then extracted with an organic solvent like ethyl acetate, and the combined organic layers are dried and concentrated to obtain the product chemicalbook.com. This method, when applied to 4-iodophenylboronic acid, would yield this compound.

Iodine monochloride (ICl) is a highly polar interhalogen compound that acts as a source of electrophilic iodine (I⁺) and is a useful reagent in organic synthesis for the preparation of aromatic iodides wikipedia.orgfishersci.at. The iodination of phenolic substrates using an aqueous solution of iodine monochloride is a recognized synthetic route for this compound google.comgoogle.com.

This method typically involves carrying out the iodination in an aqueous medium while maintaining a specific pH range by adding a base, such as sodium hydroxide (NaOH) google.comgoogle.com. For instance, the reaction can be conducted at 25°C, with the pH value maintained between 6 and 7 google.comgoogle.com. Alternatively, aqueous solutions of analogous iodinating agents, such as potassium dichloroiodate (KICl₂) or sodium dichloroiodate (NaICl₂), can be employed, with the pH of the reaction medium maintained at approximately 9.5 using a suitable base, commonly NaOH google.comresearchgate.net.

Furthermore, ICl can be generated in situ for iodination reactions. A practical aromatic iodination protocol involves using a combination of sodium periodate (B1199274) (NaIO₄) and sodium chloride (NaCl) in the presence of silica (B1680970) sulfuric acid iau.ir. This system has been found to be an effective reagent for the efficient iodination of phenols, carried out at 0°C for phenols and reflux conditions for heterocyclic compounds, using 75% aqueous methanol (B129727) as a solvent iau.ir. This mild, cheap, and non-toxic reagent system provides a simple isolation protocol for iodinated phenols iau.ir.

Preparation of 3-Alkyl- and 3-Aryl-4-iodophenols

The selective para-iodination of phenols bearing 3-alkyl or 3-aryl substituents, particularly those with unsubstituted ortho-positions, has historically presented a synthetic challenge. thieme-connect.com An efficient method to access these novel 3-alkyl- and 3-aryl-4-iodophenols involves a two-step process: diiodination followed by selective monodeiodination under non-reductive conditions. thieme-connect.com

For instance, initial attempts to directly para-iodinate 3-isopropylphenol (B134271) (a 3-alkylphenol) using sodium iodide and sodium hypochlorite (B82951) under aqueous methanolic conditions predominantly yielded 2-iodo-5-isopropylphenol, along with 2,4-diiodo-5-isopropylphenol as a byproduct. thieme-connect.com However, by shifting to acidic conditions and employing one equivalent of iodine monochloride (ICl) in methanol, the reactivity of the phenol was modulated, leading to the formation of 4-iodo-3-isopropylphenol (B3045058) and its 2-iodo isomer in good isolated yields, with only a minor amount of the diiodo product. thieme-connect.com Similarly, biphenyl-3-ol (a 3-arylphenol) can be subjected to diiodination with ICl in methanol, followed by selective monodeiodination to obtain the desired 3-aryl-4-iodophenol. thieme-connect.com These novel compounds serve as suitable building blocks for subsequent palladium-catalyzed coupling reactions. thieme-connect.com

Green Chemistry Approaches in this compound Synthesis

Traditional synthetic routes to iodophenol derivatives often involve tedious workup procedures, the use of large excesses of reagents, and toxic organic solvents. researchgate.net To address these environmental concerns, green chemistry approaches have been developed.

One notable green method is the aerobic oxyiodination of various phenols, including those leading to this compound, catalyzed by copper(II) nitrate. researchgate.net This reaction utilizes molecular oxygen as an oxidant and water as a solvent, under mild conditions. researchgate.net This approach demonstrates high activity for phenols with both electron-donating and electron-withdrawing groups, and importantly, exhibits remarkable selectivity for the formation of para-iodo substituted phenols, offering high atom economy. researchgate.net

Another sustainable strategy involves the electrochemical oxidation of p-iodophenol as a model compound. researchgate.net This method, conducted in the presence of p-toluenesulfinic acid (as a nucleophile), operates under metal-free and reagent-free conditions in a simple undivided cell utilizing carbon electrodes. researchgate.net This electrochemical approach provides a general and environmentally friendly route for the synthesis of new iododiarylsulfones. researchgate.net Furthermore, the use of trichloroisocyanuric acid as an oxidant in the preparation of iodophenol compounds has been highlighted for its advantages, including non-toxicity, lack of pollution, low cost, high iodine utilization efficiency, good reaction selectivity, and ease of product separation and purification, leading to high yields. google.com

Regioselectivity and Yield Optimization in this compound Synthesis

Achieving high regioselectivity and optimizing the yield of this compound are crucial aspects of its synthesis. Several methods have been explored for the direct para-iodination of phenols. These include the use of reagents such as sodium iodide/Chloramine (B81541) T, iodine/tert-butyl hypochlorite, and iodine in trimethyl phosphate. thieme-connect.com Other commonly employed reagents for iodination include iodine/potassium iodate (B108269), bis(pyridine)iodonium tetrafluoroborate, or potassium iodide/Oxone. thieme-connect.com

A critical factor influencing the product profile is the iodine-to-phenol mass ratio, which significantly determines the formation of by-products such as 2-iodophenol, diiodophenols, and triiodophenols. Adjusting reaction parameters like pH, temperature, and stoichiometry is essential to minimize the formation of these unwanted di- or tri-substituted derivatives. For instance, while iodine monochloride can lead to polyiodination products and poor regioselectivity, the iodination of phenol with molecular iodine in polyethylene (B3416737) glycol (PEG-200) as a reaction medium has been shown to yield this compound in good yields, particularly when electron-donating groups are present on the aromatic ring, facilitating the electrophilic aromatic substitution. researchgate.net

A well-established and efficient method for the preparation of this compound involves the diazotization of 4-aminophenol, followed by the replacement of the diazonium group with iodine. wikipedia.orgnbinno.comchemicalbook.comorgsyn.org This process typically involves dissolving 4-aminophenol in an acidic aqueous solution, cooling it to 0°C, and then adding sodium nitrite to form the diazotized solution. nbinno.comorgsyn.org This solution is subsequently reacted with potassium iodide and copper powder at elevated temperatures, leading to the formation of this compound. nbinno.comorgsyn.org An alternative synthesis involves the reaction of salicylic acid with iodine, followed by decarboxylation. wikipedia.org

Synthetic Applications as a Building Block

This compound is a highly versatile chemical compound that serves as a crucial building block in various synthetic applications, owing to its ability to undergo electrophilic substitution reactions and participate in diverse coupling reactions. guidechem.comsolubilityofthings.comcymitquimica.comchemimpex.comalfa-chemistry.com

This compound is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. ontosight.aiguidechem.comsolubilityofthings.comfishersci.cacymitquimica.comchemimpex.comscbt.comalfa-chemistry.com Its utility in drug development is significant, contributing to the efficient production of complex molecules. chemimpex.com Examples include its use in the synthesis of agonists for the estrogen β receptor fishersci.caalfa-chemistry.com and as a precursor for propofol (B549288) derivatives, which are employed as anesthetics. ontosight.ai Beyond pharmaceuticals, this compound also acts as a precursor in the production of various agrochemicals. solubilityofthings.comcymitquimica.comchemimpex.comalfa-chemistry.com Additionally, research has indicated that this compound possesses antimicrobial properties, making it a potential candidate for the development of antiseptics and disinfectants. guidechem.comsolubilityofthings.com

In broader organic synthesis, this compound is frequently employed in various coupling reactions to construct more complex molecular structures. wikipedia.orgchemimpex.comalfa-chemistry.comgoogle.comchemicalbook.insigmaaldrich.comchinesechemsoc.org Its reactivity allows for the formation of new carbon-carbon bonds. google.com

Key applications include:

Hydroxybiaryls: Synthesized by reacting this compound with aryl boronic acids via palladium-catalyzed Suzuki-Miyaura coupling reactions. alfa-chemistry.comchemicalbook.insigmaaldrich.com

Aryl-substituted olefins: Prepared by reacting this compound with acrylates through palladium-catalyzed Heck reactions. alfa-chemistry.comchemicalbook.insigmaaldrich.com

Iodinated-4-aryloxymethylcoumarins: this compound serves as an intermediate in their synthesis. chemicalbook.insigmaaldrich.com

Hydroxylated stilbenoids and psammaplysenes A and B: this compound is utilized in their formation. alfa-chemistry.comchemicalbook.insigmaaldrich.com

Furthermore, this compound plays a role in the synthesis of organic semiconductors and photovoltaic devices. ontosight.ai It can also be used in the formation of diaryl ethers through reactions with iodonium (B1229267) salts. nih.gov Its unique characteristics extend to polymer chemistry and material science, where its reactivity enables the modification of polymer surfaces, thereby enhancing adhesion and compatibility with other materials. chemimpex.com

This compound is integral to the development of iodinated compounds used in medical imaging and diagnostics. ontosight.aichemimpex.com It is employed in chemiluminescence imaging assays and experiments, functioning as a diagnostic agent for the detection of cancer cells. wikipedia.orgfishersci.cascbt.comalfa-chemistry.comchemicalbook.in Moreover, it acts as a precursor for the synthesis of other iodinated compounds, including radiopharmaceuticals, which are crucial for various medical imaging procedures. ontosight.aichemimpex.com

Building Block for Hydroxybiaryls via Suzuki-Miyaura Coupling

This compound is a valuable precursor for synthesizing hydroxybiaryls through the palladium-catalyzed Suzuki-Miyaura coupling reaction. sigmaaldrich.cnalfa-chemistry.comscientificlabs.ie This reaction is a cornerstone in organic synthesis for forming carbon-carbon bonds, particularly between aryl or vinyl halides and organoboron compounds like boronic acids or boronate esters. musechem.comlibretexts.org The Suzuki-Miyaura coupling mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination. musechem.comlibretexts.orgyonedalabs.comsioc-journal.cn

In the oxidative addition step, a palladium(0) complex inserts into the carbon-iodine bond of this compound, forming a palladium(II) species. libretexts.orgyonedalabs.com Subsequently, transmetalation occurs where the organoboron compound (e.g., aryl boronic acid) transfers its organic group to the palladium center, often facilitated by a base that activates the boronic acid. libretexts.orgorganic-chemistry.org Finally, reductive elimination yields the desired hydroxybiaryl product and regenerates the active palladium(0) catalyst, completing the catalytic cycle. libretexts.orgyonedalabs.com The stability, ease of preparation, and low toxicity of boronic acid compounds contribute to the widespread interest in Suzuki coupling applications. organic-chemistry.org

Synthesis of Iodinated-4-aryloxymethylcoumarins

This compound serves as a building block for the synthesis of iodinated-4-aryloxymethylcoumarins. sigmaaldrich.cnalfa-chemistry.comscientificlabs.ie Coumarins are a class of aromatic organic compounds characterized by a benzopyrone structure. nih.govfishersci.co.uk The incorporation of iodine and an aryloxymethyl group at the 4-position of the coumarin (B35378) scaffold can lead to compounds with potential biological activities. For instance, research has explored the synthesis and structure-activity relationships of iodinated-4-aryloxymethylcoumarins as potential anti-cancer and anti-mycobacterial agents. sigmaaldrich.cn

Synthesis of Hydroxylated Stilbenoids and Psammaplysenes

This compound is utilized in the synthesis of hydroxylated stilbenoids and psammaplysenes A and B. sigmaaldrich.cnalfa-chemistry.comscientificlabs.ie Stilbenoids are natural phenolic compounds consisting of two benzene (B151609) rings joined by an ethylene (B1197577) bridge, often synthesized by plants as phytoalexins. isnff-jfb.com Examples include resveratrol, piceid, and astringin. isnff-jfb.comnih.gov Psammaplysenes, such as psammaplysene A and B, are naturally occurring marine products, specifically brominated alkaloids, known for their biological activities, including the inhibition of FOXO1a nuclear export. sigmaaldrich.cnnih.govijtra.com The use of this compound in their synthesis highlights its role in constructing complex natural product analogs.

Use in the Synthesis of Agonists for the Estrogen β Receptor

This compound acts as an intermediate in the synthesis of agonists for the estrogen β receptor. alfa-chemistry.comcymitquimica.comthermofisher.krnbinno.comfortunachem.comchemicalbook.infishersci.ca The estrogen β receptor (ERβ) is a nuclear hormone receptor that plays a role in various physiological processes, and its selective activation can have therapeutic implications. The incorporation of a this compound moiety into larger molecular structures can contribute to the binding affinity and agonistic activity towards ERβ, making this compound a crucial component in pharmaceutical research aimed at developing selective estrogen receptor modulators. alfa-chemistry.comnbinno.com

Application in the Production of Liquid Crystalline Materials

This compound is applied in the production of liquid crystalline materials. cymitquimica.comthermofisher.krnbinno.comfortunachem.comfishersci.casolubilityofthings.commubychem.com Liquid crystals are essential for display technologies, such as Liquid Crystal Display (LCD) screens, and are also utilized in polarizing films. cymitquimica.comthermofisher.krnbinno.comfortunachem.comfishersci.casolubilityofthings.commubychem.com The unique chemical properties of this compound, particularly its aromatic structure and the presence of an iodine atom, make it a suitable building block for synthesizing molecules with mesogenic (liquid crystalline) properties. For example, this compound can be converted into 4-iodophenyl-4-(trifluoromethoxy) benzoate, which is then subjected to Suzuki-Miyaura coupling reactions to yield new liquid crystal materials. mdpi.com

Application in Polymer Chemistry and Material Science

Beyond liquid crystals, this compound finds broader applications in polymer chemistry and material science. Its ability to undergo various coupling reactions, such as the Heck reaction, makes it valuable for synthesizing conjugated polymers. For instance, the Heck coupling reaction is used to synthesize poly(phenylene vinylene) (PPV)-based conjugated polymers, which contain alternating phenyl rings and carbon-carbon double bonds. taylorandfrancis.com The versatility of this compound as a reactive aryl halide allows for the incorporation of phenolic and iodinated functionalities into polymeric structures, enabling the design of materials with specific optical, electronic, or structural properties. solubilityofthings.com

Chemical Reactivity and Mechanistic Studies of 4 Iodophenol

Electrophilic Aromatic Substitution Reactions

The hydroxyl group of 4-iodophenol is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. mlsu.ac.in This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.org While the para position is occupied by the iodine atom, electrophilic attack will be directed to the positions ortho to the hydroxyl group (C2 and C6).

The high reactivity of the phenol (B47542) ring means that reactions can sometimes be difficult to control, potentially leading to polysubstitution. libretexts.org For instance, the halogenation of phenol with aqueous bromine readily produces a tribrominated product. mlsu.ac.in To achieve monosubstitution on a highly activated ring like this compound, milder reaction conditions or less polar solvents are typically required. mlsu.ac.in

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mlsu.ac.in In the case of this compound, these reactions would yield products with the new substituent at the 2-position (ortho to the hydroxyl group and meta to the iodine atom). For example, iodination of phenols can be achieved using reagents like iodine monochloride (ICl), where the reaction proceeds through the more reactive phenoxide ion. libretexts.orgniscpr.res.in

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of a phenol is a poor leaving group because hydroxide (B78521) (OH⁻) is a strong base. libretexts.org Direct nucleophilic substitution at the sp²-hybridized carbon of the aromatic ring is generally unfavorable. quora.com Therefore, reactions involving the substitution of the hydroxyl group typically require its conversion into a better leaving group.

Formation of Ether Derivatives

A primary method for forming ether derivatives from phenols is the Williamson Ether Synthesis. libretexts.org This reaction proceeds via an SN2 mechanism. The first step involves deprotonating the phenol with a strong base, such as sodium hydride (NaH), to form a sodium phenoxide. libretexts.org This phenoxide ion is a potent nucleophile. guidechem.com The subsequent reaction of this nucleophile with a primary alkyl halide results in the displacement of the halide and the formation of an ether. libretexts.orgyoutube.com

The reaction is most efficient with primary alkyl halides. With secondary and tertiary alkyl halides, the competing E2 elimination reaction becomes significant, as the alkoxide also functions as a strong base, leading to the formation of alkenes instead of the desired ether. youtube.com

Reaction Scheme for Williamson Ether Synthesis with this compound:

Deprotonation: this compound + NaH → 4-Iodophenoxide-Na⁺ + H₂

SN2 Attack: 4-Iodophenoxide⁻ + R-CH₂-X → 4-Iodo-1-(alkoxymethyl)benzene + X⁻ (where R is an alkyl or aryl group and X is a halide)

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to cleavage, making it an excellent substrate for a wide variety of transition metal-catalyzed cross-coupling reactions. guidechem.comwikipedia.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.comresearchgate.net The reactivity of aryl halides in these couplings generally follows the order I > Br > OTf >> Cl. libretexts.org

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are among the most powerful and versatile tools for constructing complex organic molecules from simple precursors like this compound. nobelprize.orglibretexts.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings utilize this compound as a substrate to form new bonds at the C4 position. researchgate.net The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination. nobelprize.orgcsbsju.edu

The initial and often rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to a palladium(0) complex. csbsju.eduresearchgate.net In this process, the C-I bond of this compound is cleaved, and a new organopalladium(II) species is formed. nobelprize.orgwikipedia.org The palladium center is formally oxidized from the 0 to the +2 state, and its coordination number increases. wikipedia.org

Studies, including Density Functional Theory (DFT) calculations on 4-substituted iodobenzenes, have elucidated this mechanism. researchgate.net The reaction can proceed through different pathways, often depending on the phosphine ligands attached to the palladium center. researchgate.net

Bisphosphine Pathway: A Pd(0) complex bearing two phosphine ligands, such as Pd(PMe₃)₂, can react directly with the aryl iodide. This pathway is often found to be very fast and may even be barrierless. researchgate.net

Monophosphine Pathway (Dissociative): This route involves the dissociation of one phosphine ligand from the Pd(0) complex to create a more coordinatively unsaturated and reactive species, which then reacts with the aryl iodide. This pathway is often disfavored for ligands like trimethylphosphine due to the high dissociation energy of the ligand. researchgate.net

The electronic nature of the substituent on the iodobenzene (B50100) ring influences the reaction rate. Electron-withdrawing groups tend to make the oxidative addition more exergonic. researchgate.net The process is generally considered to be a concerted mechanism, where the C-I bond cleavage and the formation of the Pd-C and Pd-I bonds occur in a single transition state. libretexts.org

Following oxidative addition, the resulting organopalladium(II) intermediate can undergo further reactions, one of which is migratory insertion. This is a fundamental process where a small unsaturated molecule, such as carbon monoxide (CO) or a carbene, inserts itself into the palladium-carbon bond. pku.edu.cnnih.gov

For example, in palladium-catalyzed carbonylation reactions, a CO ligand coordinates to the palladium center and then inserts into the Pd-aryl bond to form a reactive acylpalladium intermediate. pku.edu.cn This intermediate can then react with a nucleophile to form a variety of carbonyl compounds. This tandem process of oxidative addition followed by migratory insertion is a powerful method for introducing carbonyl functionality into organic molecules. pku.edu.cn While the migratory group is often an aryl or vinyl group, acyl group migration has also been reported, expanding the synthetic utility of these reactions. pku.edu.cnnih.gov

β-Hydride Elimination and Reductive Elimination Pathways

In the context of organometallic reactions involving this compound, β-hydride elimination and reductive elimination are fundamental mechanistic steps that dictate product formation.

β-Hydride Elimination: This process involves the transfer of a hydrogen atom from the β-position of a ligand to the metal center, forming a metal-hydride and an alkene. For an organometallic complex derived from this compound, such as a (4-hydroxyphenyl)palladium(II) intermediate formed during a cross-coupling reaction, there are no hydrogen atoms on the β-carbon (the carbon atom of the aromatic ring adjacent to the palladium-bound carbon). The structure of the aryl group physically precludes this pathway. Therefore, β-hydride elimination is not a viable or relevant decomposition pathway for organometallic intermediates of this compound.

Reductive Elimination: This is a crucial product-forming step in many catalytic cycles where this compound is a substrate, most notably in cross-coupling reactions. rsc.orgoup.com Reductive elimination is the microscopic reverse of oxidative addition and involves the formation of a new covalent bond between two ligands on the metal center, with a concurrent reduction in the metal's oxidation state. rsc.orgegyankosh.ac.in For instance, in a palladium-catalyzed reaction, a Pd(II) intermediate bearing the 4-hydroxyphenyl group and another organic group (e.g., an alkynyl group in Sonogashira coupling) will undergo reductive elimination. The two organic ligands must be in a cis orientation to each other for the reaction to proceed. egyankosh.ac.in This step forms the final carbon-carbon bond of the product and regenerates the catalytically active Pd(0) species, allowing the catalytic cycle to continue. nih.gov

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net this compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond. researchgate.netnih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.net

The mechanism proceeds via two interconnected catalytic cycles:

Palladium Cycle : The cycle begins with the oxidative addition of this compound to a palladium(0) complex, forming a square planar (4-hydroxyphenyl)palladium(II) iodide intermediate. nih.gov

Copper Cycle : Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide species.

Transmetalation : The copper acetylide then transfers its alkynyl group to the palladium(II) complex, displacing the iodide and forming a (4-hydroxyphenyl)(alkynyl)palladium(II) intermediate.

Reductive Elimination : The final step is the reductive elimination from this intermediate, which forms the desired 4-hydroxy-substituted arylalkyne product and regenerates the palladium(0) catalyst. nih.gov

The reactivity of aryl halides in the Sonogashira coupling follows the order: I > OTf > Br >> Cl. researchgate.net This high reactivity allows the selective coupling of this compound even in the presence of other less reactive halide groups. researchgate.net

Table 1: Typical Conditions for Sonogashira Coupling of Aryl Iodides

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | Copper(I) iodide (CuI) |

| Base | Amine (e.g., Triethylamine, Diisopropylamine) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | Room Temperature to Mild Heating |

Radical Reactions Involving this compound

This compound can be induced to participate in radical reactions, primarily through the homolytic cleavage of its relatively weak carbon-iodine bond. Radical chain reactions are characterized by three distinct phases: initiation, propagation, and termination. jetir.orgresearchgate.net

Initiation : This step involves the generation of radical species. For this compound, the primary method of initiation is through UV photolysis. Absorption of a UV photon provides sufficient energy to break the C–I bond homolytically, producing a 4-hydroxyphenyl radical and an iodine atom radical. researchgate.netresearchgate.net Base-induced radical formation has also been noted for halophenols, although it is less significant for iodophenols compared to their bromo-counterparts.

IC₆H₄OH + hν → •C₆H₄OH + I•

Propagation : In this phase, a radical reacts with a stable molecule to create a new radical, thus continuing the chain. The highly reactive 4-hydroxyphenyl radical can undergo several propagation steps, depending on the reaction environment. For example, it can abstract a hydrogen atom from a solvent molecule (RH) to form phenol and a new solvent radical (R•), or it can add to a π-system like an alkene.

•C₆H₄OH + RH → C₆H₅OH + R•

Termination : The chain reaction ceases when two radicals combine to form a stable, non-radical product. researchgate.net This can occur through various combinations, such as the coupling of two 4-hydroxyphenyl radicals to form dihydroxybiphenyls or the combination of a 4-hydroxyphenyl radical with an iodine radical to reform this compound.

Photochemistry and Phototransformation Pathways

The photochemistry of this compound in the gas phase and in solution is dominated by the fission of the carbon-iodine bond upon UV excitation. researchgate.netresearchgate.net Studies have shown that prompt C–I bond fission occurs following excitation at all wavelengths up to 330 nm. researchgate.netresearchgate.net This process occurs in competition with O-H bond cleavage, but the C-I fission is the more significant pathway for this compound due to the lower bond dissociation energy and strong spin-orbit coupling effects imparted by the heavy iodine atom. researchgate.net

Formation of Carbene Intermediates (e.g., 4-oxocyclohexa-2,5-dienylidene)

Carbenes are neutral, divalent carbon species that are highly reactive intermediates in organic chemistry. While photochemical reactions are a common method for generating carbenes from precursors like diazo compounds, nih.gov the formation of a carbene intermediate such as 4-oxocyclohexa-2,5-dienylidene is not a well-documented primary photochemical pathway for this compound. The predominant and well-established photochemical event is the homolysis of the C-I bond to yield radical intermediates. researchgate.netresearchgate.net

Oxygen-Dependent Photoproduct Formation (e.g., 1,4-benzoquinone O-oxide, 1,4-benzoquinone)

In the presence of molecular oxygen, the phototransformation pathways of this compound are altered. The 4-hydroxyphenyl radical, formed from the initial C-I bond cleavage, can react with oxygen. This interaction can lead to the formation of oxidized products, with 1,4-benzoquinone being a notable example. While the precise mechanism is complex, a plausible pathway involves the addition of O₂ to the 4-hydroxyphenyl radical to form a peroxyl radical. Subsequent rearrangement and elimination steps can lead to the formation of hydroquinone, which is then rapidly oxidized to 1,4-benzoquinone. Chemical oxidation methods are known to convert this compound into 1,4-benzoquinone, lending credence to its formation as a stable end-product. The formation of a 1,4-benzoquinone O-oxide intermediate in this specific photochemical reaction is not extensively documented.

Table 2: Photoproducts of Halophenols under Different Conditions

| Reactant | Conditions | Major Products/Intermediates |

|---|---|---|

| This compound | UV photolysis (anaerobic) | 4-Hydroxyphenyl radical, Iodine radical |

| Phenol | Photo-oxidation (aerobic) | Hydroquinone, Benzoquinone, Hydroxybenzoquinone |

Influence of pH and Oxygen on Photochemical Pathways

Both pH and the presence of oxygen significantly influence the photochemical fate of this compound.

Influence of Oxygen : The presence of dissolved oxygen introduces competitive reaction pathways. As described above, oxygen can trap the initially formed 4-hydroxyphenyl radical, leading to photo-oxidative degradation and the formation of products like benzoquinones. In anaerobic conditions, photoreduction or radical-radical coupling reactions are more likely to dominate. Increasing oxygen pressure has been shown to increase the rate of photochemical oxidation of phenol.

Influence of pH : The pH of the medium determines the protonation state of this compound. With a pKa of approximately 9.3, this compound exists predominantly as the neutral phenol molecule in acidic and neutral solutions, but as the 4-iodophenolate anion in alkaline solutions (pH > 9.3). The neutral and anionic forms have different UV absorption characteristics and excited-state reactivities. Studies on related compounds like 4-nitrophenol have shown that photodegradation rates are significantly higher in acidic conditions compared to alkaline conditions. This is often attributed to electrostatic repulsion between the phenolate anion and other reactive species or catalyst surfaces in alkaline media, which hinders reaction rates. Therefore, the efficiency and product distribution of this compound phototransformation are expected to be highly pH-dependent.

Quantum Yield Studies of Photoreactions

The study of the quantum yield of photoreactions for this compound reveals insights into the efficiency of light-induced chemical changes. Research into the photolysis of halophenols, including this compound, in aqueous solutions has provided data on their photochemical reactivity. While specific quantum yield values for this compound can vary depending on the experimental conditions (e.g., wavelength of light, solvent, pH), comparative studies offer valuable context. For instance, the quantum yields for the photolysis of o-iodophenol and o-bromophenol have been determined, showing that the values are different for the two compounds, with the yield being lower for the bromo- derivative researchgate.net. This suggests that the nature of the halogen atom significantly influences the quantum efficiency of the photoreaction. The photochemical reaction of o-iodophenol in an aqueous sodium sulfite solution is observed to proceed through both nonchain and chain mechanisms researchgate.net.

Transformation in Seawater and Other Aqueous Environments

This compound has been identified as an iodinated disinfection byproduct, and its transformation in various aqueous environments is a subject of environmental chemistry research sigmaaldrich.com. In the presence of monochloramine, a common disinfectant, this compound undergoes significant transformation in aqueous solutions nih.gov. This process is relevant to drinking water and wastewater treatment systems. The transformation pathways and kinetics are influenced by several factors present in these environments, including the concentration of monochloramine, pH, temperature, and the presence of other substances like nitrite (B80452) nih.gov. While studies specifically detailing the transformation in seawater are not extensively available in the provided context, the behavior of this compound in aqueous solutions containing various ions and organic matter can be inferred to be complex.

Phototransformation Kinetics and Half-lives

The phototransformation of this compound upon exposure to ultraviolet (UV) light involves the cleavage of its chemical bonds. Studies have shown that UV photolysis of this compound leads to competition between the fission of the carbon-iodine (C-I) bond and the oxygen-hydrogen (O-H) bond researchgate.net. Prompt C-I bond fission is observed when this compound is excited at wavelengths up to 330 nm researchgate.net. The kinetics of these processes are wavelength-dependent. At wavelengths shorter than approximately 240 nm, O-H bond fission also occurs on repulsive potential energy surfaces, producing fast hydrogen atoms researchgate.net. The rate of phototransformation and the resulting half-life of this compound are dependent on the intensity and wavelength of the light source, as well as the chemical environment.

Influence of Halogen Type on Phototransformation Rates

The type of halogen substituent on the phenol ring has a marked influence on the rate and pathways of phototransformation. A comparative study of 4-halophenols (4-YPhOH, where Y = I, Br, Cl) reveals a systematic evolution in fragmentation behavior researchgate.net. For this compound, prompt C-I bond fission is a significant pathway across a range of UV wavelengths researchgate.net. In the case of 4-bromophenol, while bromine atoms are also observed upon excitation, their velocity distributions suggest that dissociation occurs after internal conversion to the ground state, indicating a different and likely slower primary process compared to the direct C-I cleavage in this compound researchgate.net. For 4-chlorophenol, no chlorine atom products unambiguously attributable to one-photon induced C-Cl bond fission are observed, highlighting a much lower propensity for photolytic C-Cl bond cleavage under the same conditions researchgate.net. This trend indicates that the phototransformation rate via carbon-halogen bond fission decreases significantly from iodine to chlorine.

Table 1: Influence of Halogen Type on Photodissociation Pathways of 4-Halophenols

| Compound | Primary Photodissociation Pathway(s) | Observations |

| This compound | Prompt C-I bond fission; O-H bond fission (at λ ≲ 240 nm) | C-I fission observed at all wavelengths ≤ 330 nm. |

| 4-Bromophenol | C-Br bond fission (after internal conversion); O-H bond fission (at λ ≲ 240 nm) | Slower dissociation process for C-Br bond compared to C-I. |

| 4-Chlorophenol | O-H bond fission (at λ ≲ 240 nm) | No clear evidence of one-photon induced C-Cl bond fission. |

Degradation Pathways and Kinetics

Transformation in the Presence of Monochloramine

In the presence of monochloramine, this compound undergoes transformation, a process of concern in water disinfection chemistry as it can lead to the formation of other, potentially more toxic, disinfection byproducts nih.gov. The decomposition of this compound in the presence of monochloramine follows pseudo-second-order decay kinetics nih.gov. The rate of this transformation is influenced by various factors, including the dose of monochloramine, pH, temperature, and the concentration of nitrite nih.gov.

Formation of 2,4,6-Triiodophenol (B146134) and 2,6-Diiodo-4-nitrophenol (B1216091)

A significant finding in the study of this compound's reaction with monochloramine is the formation of 2,4,6-triiodophenol and 2,6-diiodo-4-nitrophenol nih.gov. These two compounds have been identified as important iodinated transformation products, accounting for a substantial portion of the iodine from the initial this compound nih.gov. Research has shown that these products can constitute up to 71.0% of the iodine from the transformed this compound nih.gov. The formation of these more heavily halogenated and nitrated phenols is a critical aspect of the degradation pathway of this compound during chloramination.

Table 2: Transformation Products of this compound with Monochloramine

| Precursor Compound | Reagent | Major Transformation Products | Key Findings |

| This compound | Monochloramine | 2,4,6-Triiodophenol | Account for up to 71.0% of iodine in the transformed this compound. |

| 2,6-Diiodo-4-nitrophenol | Decomposition of this compound follows pseudo-second-order kinetics. |

Radiation-Induced Degradation in Aqueous and Solid States

The degradation of this compound can be induced by ionizing radiation, such as gamma (γ) rays. This process, known as radiolysis, has been investigated in both aqueous solutions and the solid state to understand the degradation mechanisms and identify the resulting products. The radiolysis of iodophenols is environmentally relevant as they are toxic compounds found in industrial waste.

In a study on the γ-irradiation of this compound, chemical effects were observed in both solid form and in aqueous methanol (B129727) solutions. The degradation products were analyzed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. In aqueous solutions, the reactions are primarily driven by the interaction of radicals generated from the radiolysis of the solvent. The formation of molecular iodine (I₂) was found to be dependent on the acidity of the solution. The analysis identified aromatic products with molecular weights both lower and higher than this compound. For solid samples, degradation products were identified after dissolving the irradiated solid in aqueous methanol.

Degradation in Advanced Oxidation Systems (e.g., Layered Double Hydroxide-Peroxodisulfate)

Advanced Oxidation Processes (AOPs) are effective methods for removing organic pollutants from water. One such system involves the use of peroxodisulfate (PDS) activated by layered double hydroxides (LDH). When this LDH-PDS system is applied to waters containing high levels of iodide, it can lead to the degradation of phenolic compounds. However, this process can also result in the formation of toxic iodinated byproducts.

In the LDH-PDS system, iodide is rapidly oxidized to form reactive iodine species, including hypoiodic acid, iodine, and triiodide. These reactive species, rather than free radicals, are responsible for the rapid degradation of phenol. While this process is efficient for phenol removal, it concurrently leads to the formation of toxic iodophenols.

Research on the LDH-PDS system in high-iodide waters has elucidated the transformation pathway of phenol into various iodophenols. The degradation process involves a sequential iodination of the phenol ring. Initially, 2-iodophenol (B132878) and this compound are formed. As the reaction proceeds, these mono-iodinated phenols are further iodinated to produce di-iodinated species, specifically 2,4-diiodophenol and 2,6-diiodophenol. Ultimately, these compounds can be transformed into 2,4,6-triiodophenol. This sequential formation highlights the risk of generating multiple, and potentially more toxic, iodinated byproducts when using such AOPs in iodide-rich waters.

Table 2: Sequential Formation of Iodophenols in an LDH-PDS System

| Reaction Stage | Products Formed |

| Initial | 2-Iodophenol, this compound |

| Intermediate | 2,4-Diiodophenol, 2,6-Diiodophenol |

| Final | 2,4,6-Triiodophenol |

Role in Disinfection Byproduct Formation in Drinking Water

This compound is a recognized precursor in the formation of I-DBPs during drinking water disinfection, particularly with chloramination nih.gov. I-DBPs are a class of emerging contaminants that are of significant health concern because they are often more cytotoxic and genotoxic than their chlorinated and brominated analogs.

During chloramination, this compound can be transformed into other toxic I-DBPs. Research has shown that this compound is a direct precursor to the formation of 2,4,6-triiodophenol and 2,6-diiodo-4-nitrophenol nih.gov. These two compounds were found to account for a significant fraction (71.0%) of the iodine from the transformed this compound. The formation of these potent byproducts is concerning, as the cytotoxicity of water samples containing this compound was observed to increase continuously with the duration of chloramination nih.gov. The occurrence of these transformation pathways has been verified in source water during the chloramination process, confirming the role of this compound as a significant DBP precursor in real-world conditions nih.gov.

Advanced Analytical and Spectroscopic Characterization of 4 Iodophenol and Its Reaction Products

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are indispensable for separating and quantifying 4-iodophenol from complex mixtures, as well as for identifying its transformation products.

High Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound and its reaction products, particularly for organic compounds generated from processes like γ-irradiation researchgate.netresearchgate.netvt.edu. HPLC offers a robust method for assessing purity and structural integrity .

Typical HPLC conditions for this compound analysis often involve a reverse phase C18 column (Rp 18) researchgate.netresearchgate.net. The mobile phase can consist of a mixture of water (H₂O), methanol (B129727) (CH₃OH), and acetonitrile (B52724) (CH₃CN), often in a ratio such as 4:3:3, with the addition of a modifier like 2 g/L citric acid researchgate.netresearchgate.net. A common flow rate for separation is 1 mL/min researchgate.netresearchgate.net.

Research has shown that in γ-irradiated this compound solutions, HPLC chromatograms display the main peak for this compound at a retention time (R_t) of approximately 3.75 min researchgate.netresearchgate.net. The formation of new radiolytic products is indicated by the appearance of additional peaks at different retention times. For instance, chromatographic analysis of solid γ-irradiated this compound, after dissolution in aqueous methanol, revealed a new peak at R_t of 2.45 min, in addition to the parent compound's peak researchgate.netresearchgate.net. For mass spectrometry (MS) compatibility, phosphoric acid in the mobile phase can be replaced with formic acid sielc.com.

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful hyphenated technique used for the identification and quantification of this compound and its volatile or semi-volatile reaction products researchgate.netvt.edu. It is particularly effective for analyzing iodophenols at trace concentration levels, even down to parts-per-trillion, especially when coupled with inductively coupled plasma mass spectrometry (ICP-MS) and solid-phase microextraction (SPME) capes.gov.brresearchgate.net.

In studies involving γ-irradiated this compound, GC analysis of the sample in methanol has shown two distinct peaks researchgate.net. The mass spectrum of the γ-irradiated sample often displays mass peaks at 220 and 256, which have been identified as this compound and C₆H₂(OH)₃I, respectively researchgate.net. The fragmentation pattern for the mass peak of this compound (m/z 220) typically includes characteristic e/m values such as 63, 93, 110, 127, 139, 152, 165, 176, 191, and 220 researchgate.net.

For highly sensitive detection of iodophenols, including this compound, GC-ICP-MS leverages the element-specific detection capabilities of ICP-MS capes.gov.brresearchgate.net. Optimization of SPME for extraction and preconcentration from water samples has shown optimal conditions at pH ≈ 2, an extraction time of 30 min, and desorption in the GC injector at 290 °C for 2 min researchgate.net. Carboxen-poly(dimethylsiloxane) (CAR-PDMS) coated fibers have been found to be most effective for extracting iodinated compounds researchgate.net.

Spectrophotometric Methods

Spectrophotometric methods, such as UV-Vis spectroscopy, are employed to monitor the presence and concentration of this compound and its inorganic and organic transformation products. These techniques are particularly useful for determining the sum of phenolic compounds or specific species asianpubs.orgchem-soc.si.

In the context of γ-irradiation studies of this compound, UV-Vis spectra of irradiated solutions exhibit characteristic bands at approximately 520 nm, 370 nm, and 280 nm, which are attributed to the formation of I₂, I⁻, and IO₃⁻, respectively researchgate.netresearchgate.nettandfonline.com. An increase in the yield of I₂ is observed with increasing γ-ray dose until a saturation region is reached researchgate.nettandfonline.com. Spectrophotometric determination can also be used to quantify total iodine (I₂ + I₃⁻) by measuring the absorbance of I₃⁻ at around 350 nm after adding excess KI researchgate.netresearchgate.net. Iodate (B108269) can be determined by destroying iodine with phenol (B47542) and then measuring iodate as I₃⁻ after adding excess KI solution buffered at pH 4 researchgate.netresearchgate.net.

Spectrometric methods are also used to determine dissociation constants (pKa values) of phenolic compounds, including this compound, by recording electronic absorption spectra at various pH values chem-soc.si.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound and its reaction products, providing information on the arrangement of atoms and their connectivity nih.govmagritek.comspectrabase.com. Both ¹H NMR and ¹³C NMR spectra are crucial for this purpose.

For this compound, the ¹H NMR spectrum typically shows two aromatic proton resonances magritek.com. For example, at 42.5 MHz (and similarly at 300 MHz), the spectrum can display doublets at approximately δ 7.51 ppm (J = 9.0 Hz, 2H, H-3, H-5) and δ 6.62 ppm (J = 9.0 Hz, 2H, H-2, H-6) magritek.com. The ¹³C{¹H} NMR spectrum of this compound typically exhibits peaks at characteristic chemical shifts: 80.29 ppm (carbon attached to iodine), 117.63 ppm (two equivalent carbons next to the phenolic group), 138.07 ppm (two carbons adjacent to the carbon with iodine), and 157.21 ppm (phenolic carbon) tandfonline.com. The ¹²⁷I{¹H} NMR spectrum of this compound shows a singlet at 233.59 ppm tandfonline.com.

NMR spectroscopy is also invaluable for analyzing fragments trapped in the solid state due to radiation damage, with observed ¹³C NMR chemical shifts supporting the formation of products identified by HPLC studies, such as C₆H₅I, C₆H₄I₂, and C₆H₂(OH)₃I researchgate.netresearchgate.nettandfonline.com. For more complex aromatic systems where peaks might overlap due to similar chemical shifts and strong coupling, J-resolved (JRES) experiments can be employed to separate chemical shift from J-coupling, allowing for deconvolution of overlapping peaks magritek.com.

Electron Spin Resonance (ESR) for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a direct and highly sensitive analytical method for detecting and identifying paramagnetic species, specifically short-lived free radicals, which possess unpaired electrons wikipedia.orgusask.caresearchgate.net.

In the study of this compound, ESR can be used to detect radical intermediates formed during reactions such as photolysis researchgate.net. For instance, flash photolysis of this compound can lead to the observation of a substituted cyclohexadienyl radical researchgate.net. When the half-life of radicals is too short for direct ESR detection, spin-trapping techniques are employed wikipedia.org. Spin traps, such as alpha-phenyl N-tertiary-butyl nitrone (PBN) or 5,5-dimethyl-pyrroline N-oxide (DMPO), react covalently with the short-lived radicals to form more stable spin adducts (nitroxide-based persistent radicals) that yield distinctive ESR spectra wikipedia.org. These spectra are characterized by specific g values and hyperfine-coupling constants, which allow for the inference of the trapped radical's identity wikipedia.org. The generation of iodophenol radicals can produce strong ESR signals google.com.

Computational Chemistry and Theoretical Studies

Electronic Structure and Reactivity Predictions

The electronic structure of 4-iodophenol dictates its chemical behavior. Theoretical studies, often employing high-level spin-orbit resolved electronic structure calculations, have been instrumental in understanding its reactivity, particularly in photochemical processes. researchgate.net

The UV absorption spectrum of this compound, which is crucial for understanding its photochemistry, features distinct bands corresponding to electronic transitions. researchgate.net The electronic structure is characterized by the interplay of the phenyl ring's π system, the hydroxyl (-OH) group's lone pairs, and the iodine atom's orbitals. This intricate electronic arrangement gives rise to different excited states upon absorption of UV light, including (n/π)σ* and (π/n)σ* states, which are repulsive in nature and play a key role in bond fission events. researchgate.netresearchgate.net

Computational models predict that upon photoexcitation, this compound can populate these repulsive potential energy surfaces (PESs), leading to the cleavage of either the C–I bond or the O–H bond. researchgate.netresearchgate.net The relative probability of these bond fissions is highly dependent on the excitation wavelength and the nature of the excited states involved. researchgate.net For instance, excitation to certain (n/π)σ* PESs is predicted to favor prompt C–I bond cleavage. researchgate.net The much greater spin-orbit coupling associated with the heavy iodine atom in this compound, compared to lighter halophenols, significantly influences its electronic structure and subsequent dissociation dynamics. researchgate.net

Interactive Table: Calculated Electronic Properties of this compound

| Property | Value | Method | Reference |

| Ionization Potential | Data not available in search results | ||

| Electron Affinity | Data not available in search results | ||

| Dipole Moment | Data not available in search results | ||

| HOMO Energy | Data not available in search results | ||

| LUMO Energy | Data not available in search results |

Reaction Pathway Modeling and Simulation

Modeling and simulation of reaction pathways are essential for elucidating the mechanisms of chemical transformations. In the case of this compound, computational studies have focused on its photodissociation dynamics following UV photoexcitation. researchgate.net

Upon absorption of UV photons, this compound can undergo dissociation through two primary competing pathways: C–I bond fission and O–H bond fission. researchgate.net

C–I Bond Fission: Prompt C–I bond cleavage is observed upon excitation at wavelengths up to 330 nm. researchgate.net This process is thought to occur on a repulsive (n/π)σ* potential energy surface. researchgate.net The wavelength-dependent trends in the branching ratio of iodine atoms produced in their ground (I) and excited (I*) states, as well as the kinetic energy release and recoil anisotropy, suggest that the C–I bond fission in this compound behaves similarly to that in a mildly perturbed iodobenzene (B50100) molecule. researchgate.net

O–H Bond Fission: This pathway competes with C–I bond fission, particularly at excitation wavelengths shorter than 240 nm. researchgate.net The O–H bond cleavage also occurs on a repulsive ((n/π)σ*) potential energy surface, leading to the formation of fast-moving hydrogen atoms. researchgate.net

The competition between these two pathways is a key aspect of this compound's photochemistry. The differences in the vertical excitation energies of the potential energy surfaces centered on the C–I bond and the relative weakness of the C–I bond compared to the O–H bond are critical factors influencing which pathway is favored under specific conditions. researchgate.net

Interactive Table: Key Parameters in the Photodissociation of this compound

| Parameter | Observation | Wavelength Dependence | Reference |

| C–I Bond Fission | Prompt cleavage | Occurs at λ ≤ 330 nm | researchgate.net |

| O–H Bond Fission | Competes with C-I fission | Predominant at λ ≲ 240 nm | researchgate.net |

| Product Branching Ratio (I/I*) | Varies with wavelength | Yes | researchgate.net |

| Kinetic Energy Release | Wavelength-dependent | Yes | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) for Phototransformation Kinetics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with its biological activity or a particular chemical property, such as its reaction rate. While specific QSAR models for the phototransformation kinetics of this compound were not found in the provided search results, the principles of QSAR have been applied to the photodegradation of other phenolic compounds, and these can be extrapolated to understand the factors that would likely influence the phototransformation of this compound. nih.gov

For phenolic compounds, QSAR studies have shown that the kinetics of their reactions, including photodegradation, are often dependent on various molecular descriptors. nih.gov These can include:

Electronic Properties: The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the energy gap between them (Egap), are often crucial descriptors. nih.gov A smaller energy gap can indicate higher reactivity. nih.gov For instance, in the oxidation of phenols, the HOMO energy has been used as a descriptor to extend existing models for reaction rate constants. nih.gov

Lipophilicity: The octanol-water partition coefficient (log P) is a measure of a compound's hydrophobicity and can influence its distribution in environmental systems and its interaction with reactive species.

A hypothetical QSAR model for the phototransformation kinetics of a series of halophenols, including this compound, would likely incorporate descriptors that account for the nature of the halogen substituent. The polarizability and electronegativity of the halogen, as well as the strength of the carbon-halogen bond, would be critical parameters. The significant spin-orbit coupling introduced by the iodine atom in this compound would also be an important factor to consider in such a model. researchgate.net

The development of a robust QSAR model for the phototransformation of this compound would require experimental data on the photolysis kinetics of a series of related iodinated and halogenated phenols under controlled conditions. These experimental rate constants could then be correlated with calculated molecular descriptors to build a predictive model. Such a model would be valuable for assessing the environmental fate of this and similar compounds.

Applications of 4 Iodophenol in Specialized Research Fields

Biochemical and Medicinal Chemistry Research

Enzyme Assays and Interaction Studies

4-Iodophenol is a valuable reagent in biochemical applications, particularly in the study of enzyme activity and interactions. chemimpex.comcymitquimica.com It is frequently employed in chemiluminescence imaging assays and experiments. nbinno.comcymitquimica.comscbt.comchemicalbook.in A notable application is its ability to enhance chemiluminescence in assays specifically designed for the detection of cancer cells, highlighting its diagnostic potential in medical research. nbinno.comscbt.comchemicalbook.in

Development of Antimicrobial Agents

Research indicates that this compound possesses antimicrobial activity, positioning it as a potential candidate for the development of antiseptics and disinfectants. guidechem.comsolubilityofthings.com Its effectiveness against certain bacterial strains has garnered significant interest in medical and health-related fields. solubilityofthings.com Studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties, showing superior activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Acinetobacter baumannii. mdpi.com Minimum inhibitory concentrations (MIC) for some iodophenol derivatives have been reported to be as low as <2 μg/mL against A. baumannii. mdpi.comnih.gov This "iodophenol effect" on antibacterial activity suggests that the presence of the iodine atom or the liberation of iodide/molecular iodine may contribute to its efficacy. mdpi.com

Table 1: Reported Minimum Inhibitory Concentrations (MIC) of Iodophenol Derivatives

| Bacterial Strain | MIC (µg/mL) for Iodophenol Derivatives (Example) | Reference |

| Acinetobacter baumannii | <2 | mdpi.com |

| Staphylococcus aureus | <2 | mdpi.com |

Intermediate in Drug Discovery and Development of Small Molecule Inhibitors

As an essential intermediate, this compound plays a pivotal role in the synthesis of various pharmaceutical compounds and in the broader field of drug discovery. chemimpex.comontosight.ai It serves as a valuable building block for creating complex, biologically active molecules. chemimpex.com Specifically, this compound is utilized in key synthetic steps for drug molecules and small molecule inhibitors. guidechem.com Its utility extends to facilitating the creation of hydroxybiaryls through palladium-catalyzed Suzuki-Miyaura coupling reactions with aryl boronic acids. chemicalbook.inalfa-chemistry.comsigmaaldrich.com Furthermore, it is employed in the synthesis of aryl-substituted olefins via palladium-catalyzed Heck reactions with acrylates. alfa-chemistry.comsigmaaldrich.com this compound is also a precursor for the synthesis of iodinated-4-aryloxymethylcoumarins and hydroxylated stilbenoids. alfa-chemistry.comsigmaaldrich.com Notably, it has been used in the synthesis of psammaplysenes A and B, which are natural product templates valuable for developing small molecule probes for biological function, particularly as inhibitors of FOXO1a nuclear export. alfa-chemistry.comsigmaaldrich.comnih.gov

Precursor for Propofol (B549288) Derivatives

This compound is a precursor in the synthesis of certain propofol derivatives. For instance, 4-iodo-2,6-bis(isopropyl)phenol, also known as 4-iodopropofol, is a chemically modified version of the anesthetic propofol. ontosight.aiwikipedia.org This derivative has been synthesized and studied for its pharmacological effects. nih.gov While 4-iodopropofol has been shown to potentiate and directly activate GABA-A receptors in isolated systems, similar to propofol, its effects in vivo can differ. wikipedia.orgnih.govnih.gov Studies comparing the GABA-mimetic actions of propofol and 4-iodopropofol in Xenopus oocytes expressing recombinant GABA-A receptors have been conducted. nih.gov In rat models, intraperitoneal administration of 4-iodopropofol did not induce the same depressant effects (such as sedation, ataxia, or general anesthesia) observed with propofol. nih.gov However, it did produce anesthesia in tadpoles and in rats following intravenous injection, suggesting that pharmacokinetic differences, rather than major pharmacodynamic distinctions, may account for the observed variations in anesthetic profiles. nih.gov

Pharmaceutical Intermediates

This compound is recognized as a crucial intermediate in the production of a wide array of pharmaceutical compounds, contributing to the efficiency of drug development processes. chemimpex.comguidechem.com Its reactivity and structural features make it suitable for the development of complex drug molecules through various coupling reactions. guidechem.com It serves as an intermediate in the synthesis of agonists for the estrogen β receptor. nbinno.comchemicalbook.inalfa-chemistry.com The compound is also a valuable raw material for synthesizing diverse pharmaceutical and agrochemical compounds. google.com A common method for its preparation as a pharmaceutical intermediate involves the diazotization and substitution of 4-aminophenol (B1666318). nbinno.comwikipedia.orgchemicalbook.ingoogle.comchemicalbook.com

Materials Science and Polymer Chemistry

Modification of Polymer Surfaces

In the realm of materials science and polymer chemistry, this compound exhibits unique characteristics that enhance its utility. chemimpex.com Its inherent reactivity enables the modification of polymer surfaces, which can lead to improved adhesion and compatibility with other materials. chemimpex.com The compound is also instrumental in the development of polymers with specific properties, thereby contributing to advancements in materials engineering. chemimpex.com Furthermore, this compound finds application in the production of polarizing films, which are essential components in Liquid Crystal Display (LCD) chemicals. nbinno.com

Development of Polymers with Specific Properties

This compound plays a crucial role in polymer chemistry and material science due to its unique characteristics and reactivity uni.lu. Its incorporation into polymer matrices can modify their physical and chemical properties, leading to advancements in materials science nih.gov. The compound's reactivity enables the modification of polymer surfaces, which can improve adhesion and compatibility with other materials uni.lu.